molecular formula C27H44O2 B1671420 Gefarnate CAS No. 51-77-4

Gefarnate

Cat. No. B1671420
CAS RN: 51-77-4
M. Wt: 400.6 g/mol
InChI Key: ZPACYDRSPFRDHO-ROBAGEODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gefarnate is a drug used for the treatment of gastric ulcers . It has also been proposed for use in the treatment of dry eye syndrome .


Synthesis Analysis

Farnesylacetic acid and its geraniol ester (gefarnate) labelled with 14 C at the carbon-chain were prepared via methyl cyclopropyl ketone- 14 C .


Molecular Structure Analysis

The molecular geometry of Gefarnate was calculated using Gaussian 09 W software and the structure was optimized using the DFT/B3LYP method with the 6–31++G(d,p) basis set ground state .


Physical And Chemical Properties Analysis

Gefarnate has a molecular weight of 400.6 g/mol and a molecular formula of C27H44O2 .

Scientific Research Applications

Goblet Cell Repopulation and Mucin Production

  • Stimulation of Goblet Cells: Gefarnate, also known as geranyl farnesylacetate, has shown effectiveness in stimulating mucin production from goblet cells. This has been demonstrated in patients with gastritis and gastric ulcers, and in animal studies involving the eyes. For example, in rabbits and squirrel monkeys with dry eye conditions or conjunctival injuries, gefarnate facilitated goblet cell repopulation and enhanced mucin production, improving ocular surface conditions (Toshida et al., 2002) (Toshida et al., 2002).

Dry Eye Treatment

  • Ameliorating Corneal Epithelial Damage: Gefarnate has been effective in treating dry eye in animal models. Its application led to a decrease in corneal epithelial damage in rabbits and cats by stimulating mucin-like glycoprotein secretion. This suggests potential applications in treating human dry eye conditions (Dota et al., 2013).

Gastric Ulcer Treatment

  • Gastric Ulcer Healing:

Historically, gefarnate has been used to promote the healing of gastric and duodenal ulcers. Its unique chemical structure, distinct from other anti-ulcer preparations, suggests its role in treating these conditions. Research has shown its efficacy in enhancing the healing process of gastric ulcers, highlighting its potential therapeutic value (Drug and Therapeutics Bulletin, 1968).

Mucosal Protection and Healing

  • Enhancing Mucosal Protection: Studies have indicated that gefarnate can enhance mucosal protection and accelerate healing in various gastrointestinal conditions. This includes its role in improving the macroscopic and microscopic appearance of the gastric mucosa and increasing mucous secretion. Such properties make it a valuable agent in managing digestive disorders (Barbara et al., 1974).

Safety And Hazards

Gefarnate is toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes. It is also toxic and poses a danger of serious damage to health by prolonged exposure .

Future Directions

Gefarnate has been investigated for the treatment and prevention of Stomach Ulcer, Duodenal Ulcer, and Cardio-cerebrovascular Disease . It has also been suggested that Gefarnate may be effective for treating dry eye .

Relevant Papers

  • "Gefarnate stimulates mucin-like glycoprotein secretion in conjunctival tissue and ameliorates corneal epithelial damage in animal dry-eye models" .
  • "Gastro-protecting effect of gefarnate on chronic erosive gastritis with dyspeptic symptoms" .

properties

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] (4E,8E)-5,9,13-trimethyltetradeca-4,8,12-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-22(2)12-8-14-24(5)16-10-17-25(6)18-11-19-27(28)29-21-20-26(7)15-9-13-23(3)4/h12-13,16,18,20H,8-11,14-15,17,19,21H2,1-7H3/b24-16+,25-18+,26-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPACYDRSPFRDHO-ROBAGEODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=O)OCC=C(C)CCC=C(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CCC(=O)OC/C=C(\C)/CCC=C(C)C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048636
Record name Gefarnate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gefarnate

CAS RN

51-77-4
Record name trans-3,7-Dimethyl-2,6-octadienyl 5,9,13-trimethyl-4,8,12-tetradecatrienoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gefarnate [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gefarnate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12079
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester, (4E,8E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Gefarnate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gefarnate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.111
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GEFARNATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ISE2Y6ULA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gefarnate
Reactant of Route 2
Reactant of Route 2
Gefarnate
Reactant of Route 3
Reactant of Route 3
Gefarnate
Reactant of Route 4
Reactant of Route 4
Gefarnate
Reactant of Route 5
Reactant of Route 5
Gefarnate
Reactant of Route 6
Reactant of Route 6
Gefarnate

Citations

For This Compound
839
Citations
Y Ohta, T Kobayashi, Y Imai, K Inui… - Biological and …, 2005 - jstage.jst.go.jp
… Takagi and Yano3) reported that when gefarnate was orally administered to fasted rats for … administration of gefarnate. There are several reports showing that gefarnate exerts a …
Number of citations: 13 www.jstage.jst.go.jp
L Barbara, R Corinaldesi… - … medical research and …, 1974 - Taylor & Francis
… be noted that gefarnate is effective in … gefarnate should be looked for in the increase of mucosal protective factors. From a pharmacological viewpoint, we refer to the activity of gefarnate …
Number of citations: 23 www.tandfonline.com
N Hara, S Okabe - Nihon yakurigaku zasshi. Folia pharmacologica …, 1985 - europepmc.org
… The effects of gefarnate on several acute gastric lesions were studied in rats. Gefarnate, given … The present study suggests that gefarnate, as well as cimetidine, is useful for the treatment …
Number of citations: 102 europepmc.org
Y DU, SU Tun, JY Hao, BM Wang, M Chen… - Chinese Medical …, 2012 - journals.lww.com
Background The role of gastro-protecting agents on symptomatic chronic gastritis is unclear. This multicenter, open, randomized trial was designed to compare the comprehensive …
Number of citations: 18 journals.lww.com
SC Truelove, M Rocca - Current Medical Research and Opinion, 1976 - Taylor & Francis
… Gefarnate has been shown to prevent some types of experimentally-induced gastric ulcer … the value of gefarnate in the treatment of chronic gastric ulcer. As gefarnate appeared to be a …
Number of citations: 8 www.tandfonline.com
SÇ Yavuz - Journal of the Indian Chemical Society, 2023 - Elsevier
… active area of the target protein, gefarnate was docked and analyzed depended on … of gefarnate molecule in this study [39,40]. The docking result confirmed that the compound gefarnate …
Number of citations: 0 www.sciencedirect.com
H Toshida, K Nakata, T Hamano, M Nakamura… - Cornea, 2002 - journals.lww.com
… situation, we evaluated the effect of gefarnate in the nonhuman primate eye. In this study, we examined the effects of gefarnate on goblet cell repopulation after experimental wounding …
Number of citations: 24 journals.lww.com
M NAKAMURA, KENI ENDO, K NAKATA… - Experimental eye …, 1997 - Elsevier
… In vivo, the instillation of gefarnate reduced corneal epithelial damage from … Because gefarnate stimulated mucin-like glycoprotein secretion, we also investigated the effect of gefarnate …
Number of citations: 38 www.sciencedirect.com
M Nakamura, K Endo, K Nakata… - British journal of …, 1998 - bjo.bmj.com
… were treated with gefarnate eye drops. Although we do not know whether gefarnate is absorbed systemically, it is rapidly metabolised in the serum.23 Therefore, gefarnate seems to act …
Number of citations: 24 bjo.bmj.com
A Dota, Y Takaoka-Shichijo, M Nakamura - Clinical Ophthalmology, 2013 - Taylor & Francis
… , we examined the effect of gefarnate on the secretion of mucin-like glycoprotein in conjunctival tissue isolated from rabbits. We also investigated the effect of gefarnate ointment on rose …
Number of citations: 13 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.